1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one, also known as a derivative of 3-methyl-1-phenylpropan-2-one, is an organic compound with significant importance in medicinal chemistry. Its molecular formula is and it has a molecular weight of 225.28 g/mol. This compound is classified under the category of ketones and is recognized for its potential biological activities, including antimicrobial properties.
The compound can be sourced from various chemical suppliers, such as BenchChem, which provides high-purity samples suitable for research applications. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure, specifically located at the second carbon of the propan-2-one chain. The presence of both a methyl group and a pyridine ring contributes to its unique chemical properties and biological activities.
The synthesis of 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one involves several steps:
Research indicates that derivatives of this compound have been synthesized and evaluated for various biological activities, including antimicrobial properties, indicating its versatility in medicinal chemistry applications .
The molecular structure of 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one consists of a central propan-2-one backbone with a methylphenyl group at one end and a pyridine ring at the other. The structural formula can be represented as follows:
1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one can undergo various chemical reactions typical for ketones:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives for further study.
The mechanism of action for 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one primarily relates to its interactions with biological targets:
The detailed mechanisms are still under investigation but highlight the compound's potential in drug development .
1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one exhibits several notable physical properties:
The chemical properties include:
These properties are critical for determining the appropriate handling and application methods in research settings .
1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one has several scientific uses:
Systematic Nomenclature
Structural FeaturesThe molecule comprises two distinct heterocyclic/aromatic units:
Table 1: Key Molecular Descriptors
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₅H₁₅NO | PubChem [1] |
SMILES | CC1=CC(=CC=C1)CC(=O)CC2=CN=CC=C2 | PubChem [1] |
InChIKey | GDYBAGYZRWPQEK-UHFFFAOYSA-N | PubChem [1] |
Predicted Collision Cross Section (Ų) | 151.0 (for [M+H]⁺) | PubChem Lite [1] |
Heterocyclic ClassificationClassified as an aryl alkyl ketone with a pyridine substituent, this compound belongs to two broader categories:
Synthetic OriginsThe compound was first cataloged in PubChem (CID 55086805) as part of high-throughput screening libraries. Its synthesis typically involves:
Role in Drug Discovery Campaigns
Evolution of Structural Analogs
Pyridin-3-yl Pharmacophore
3-Methylphenyl Contributions
Table 2: Bioactivity Contributions of Molecular Fragments
Fragment | Role in Bioactivity | Example Drug |
---|---|---|
Pyridin-3-yl | Kinase hinge binding, metabolic stability, moderate basicity (pKₐ 4.5–5.5) | Ponatinib [6] |
3-Methylphenyl | Hydrophobic pocket filling, oxidation resistance (vs. unsubstituted phenyl) | Imatinib analogs [6] |
Propan-2-one linker | Conformational flexibility, enolization for chelation, hydrogen-bond acceptor capacity | Curcumin derivatives [10] |
Synergistic Effects in Hybrid Design
Synthetic ApplicationsThe compound serves as an intermediate for:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9